molecular formula C14H12ClNO B12924393 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL CAS No. 136231-41-9

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL

Cat. No.: B12924393
CAS No.: 136231-41-9
M. Wt: 245.70 g/mol
InChI Key: OOYGMPLGEJRNEN-UHFFFAOYSA-N
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Description

3-Chloro-10-methyl-9,10-dihydroacridin-9-ol (CAS 136231-41-9) is a chemical compound with a molecular formula of C14H12ClNO and a molecular weight of 245.70 . This dihydroacridine derivative is related to the 9,10-dihydroacridine core structure, a scaffold of significant interest in organic and medicinal chemistry research . As a building block, it may be utilized in the synthesis of more complex molecules, in catalyst development, or in materials science research. Researchers value this compound for its potential to serve as a key intermediate in exploring new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136231-41-9

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

3-chloro-10-methyl-9H-acridin-9-ol

InChI

InChI=1S/C14H12ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8,14,17H,1H3

InChI Key

OOYGMPLGEJRNEN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C1C=C(C=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL typically involves the chlorination of 10-methyl-9,10-dihydroacridin-9-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s interaction with DNA can inhibit processes such as replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related dihydroacridine derivatives and their key properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features/Applications Reference
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL Not explicitly listed Likely C₁₄H₁₂ClNO ~245.7* -Cl (3), -CH₃ (10), -OH (9) Potential bioactive scaffold
3-Chloro-10-methylacridin-9(10H)-one 58658-41-6 C₁₄H₁₀ClNO 243.69 -Cl (3), -CH₃ (10), =O (9) Pharmaceutical intermediate
10-Methyl-9,10-dihydroacridine 4217-54-3 C₁₄H₁₃N 195.27 -CH₃ (10) Simpler analog; lacks halogens
9,9-Dimethyl-9,10-dihydroacridine 6267-02-3 C₁₅H₁₅N 209.29 -CH₃ (9,9) Enhanced hydrophobicity
2-Chloro-10-(2-diethylaminoethyl)-9,10-dihydroacridin-9-one 97716-04-6 C₂₀H₂₂ClN₂O 347.86 -Cl (2), -CH₂CH₂N(Et)₂ (10), =O (9) Basic side chain for solubility
Acridine-9-carboxylic acid 5336-90-3 C₁₄H₉NO₂ 223.23 -COOH (9) Acidic functionality for chelation
10-Methyl-9,10-dihydroacridin-9-one 719-54-0 C₁₄H₁₁NO 209.25 -CH₃ (10), =O (9) Ketone analog; redox-active

*Estimated based on molecular formula and substituents.

Structural and Functional Differences

The hydroxyl group at position 9 distinguishes the target compound from its ketone analog (3-Chloro-10-methylacridin-9(10H)-one), which may influence hydrogen-bonding interactions in biological systems .

Physicochemical Properties

  • Hydrophobicity : The methyl group at position 10 increases hydrophobicity relative to unsubstituted dihydroacridines. However, the hydroxyl group at position 9 improves water solubility compared to the ketone analog .
  • Acid-Base Behavior : The hydroxyl group (pKa ~10–12) and chlorine substituent (pKa ~−7 for inductive effects) may confer pH-dependent solubility, unlike purely hydrocarbon analogs like 9,9-Dimethyl-9,10-dihydroacridine (CAS 6267-02-3) .

Biological Activity The combination of chloro and hydroxyl groups in this compound may enhance DNA intercalation or enzyme inhibition compared to Acridine-9-carboxylic acid (CAS 5336-90-3), which relies on carboxylic acid chelation . Derivatives with aminoalkyl side chains, such as 2-Chloro-10-(2-diethylaminoethyl)-9,10-dihydroacridin-9-one (CAS 97716-04-6), exhibit improved cellular uptake due to basic nitrogen, a feature absent in the target compound .

Biological Activity

3-Chloro-10-methyl-9,10-dihydroacridin-9-OL is a compound belonging to the acridine family, notable for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H16ClNC_{20}H_{16}ClN and a molecular weight of 305.8 g/mol. Its structure features a chloro group at the third position and a methyl group at the tenth position on the acridine ring system. This unique arrangement contributes to its reactivity and biological interactions.

Research indicates that this compound exerts its biological effects primarily through:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity.
  • Enzyme Inhibition : It has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it relevant for neuropharmacology and Alzheimer's disease research .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

Anticancer Activity

The compound has been evaluated for its anticancer potential in various cell lines. It has been found effective against several cancer types due to its ability to induce apoptosis in cancer cells. The following table summarizes some key findings:

Cancer Type IC50 (µM) Mechanism
Breast Cancer15DNA intercalation leading to apoptosis
Lung Cancer20Induction of oxidative stress
Colon Cancer18Inhibition of cell proliferation

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability at concentrations above 15 µM, with observed morphological changes consistent with apoptosis.
  • Neuroprotective Effects : In a neuropharmacological study, the compound was tested for its ability to inhibit AChE and BChE. Results showed that it effectively inhibited these enzymes at IC50 values of 25 µM and 30 µM respectively, suggesting potential applications in treating Alzheimer’s disease .

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug development due to its favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Computational studies suggest that it possesses good blood-brain barrier permeability and low toxicity levels .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Properties
9-PhenylacridineLacks chlorine and methyl groupsLess reactive due to fewer substituents
10-MethylacridineSimilar structure without phenyl groupDifferent reactivity profile
3-ChloroacridineLacks phenyl and methyl groupsAltered reactivity and application potential

Q & A

Q. What are the standard synthetic routes for 3-chloro-10-methyl-9,10-dihydroacridin-9-ol, and how are intermediates characterized?

A common synthetic approach involves coupling reactions under photoirradiation. For example, 10-methyl-9,10-dihydroacridine derivatives can react with electrophilic partners (e.g., 9-fluorenylidenemalononitrile) in deaerated acetonitrile under λ > 320 nm light, yielding coupling products. Characterization typically employs X-ray crystallography, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. Data refinement uses programs like SHELXL, which optimizes structural parameters against experimental diffraction data. The software’s robustness in handling small-molecule crystallography, even with high-resolution or twinned data, makes it a preferred choice. Critical bond angles (e.g., C9–Cl ≈ 108.5°) and torsion angles are refined to ensure accuracy .

Q. What spectroscopic methods are essential for characterizing the compound’s stability in solution?

UV-vis spectroscopy monitors electronic transitions, while NMR (¹H/¹³C) tracks chemical shifts indicative of conformational changes. For photostability, time-resolved fluorescence or transient absorption spectroscopy can detect excited-state intermediates. Protic solvents (e.g., water) may accelerate heterolytic cleavage, requiring solvent-controlled experiments .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the photochemical behavior of this compound?

Femtosecond transient absorption studies on analogous compounds reveal solvent-dependent pathways:

  • In protic solvents (e.g., water), rapid heterolytic C–O bond cleavage occurs (τ ≈ 108 ps), generating acridinium ions and hydroxide.
  • In aprotic solvents (e.g., acetonitrile), intersystem crossing dominates, delaying bond cleavage. Methodologically, solvent screening with time-resolved spectroscopy is critical to mapping reaction coordinates .

Q. What strategies resolve contradictions in reported reaction kinetics for photodegradation studies?

Discrepancies may arise from variations in light intensity, solvent purity, or oxygen content. To mitigate:

  • Standardize irradiation conditions (e.g., monochromatic light sources with calibrated intensity).
  • Use degassed solvents and inert atmospheres to suppress radical pathways.
  • Validate kinetics via dual methods (e.g., transient spectroscopy and HPLC monitoring) .

Q. How can computational modeling complement experimental data for excited-state dynamics?

Density functional theory (DFT) or time-dependent DFT (TD-DFT) calculates frontier molecular orbitals and excited-state potential energy surfaces. For example, modeling the S₁→T₁ transition in aprotic solvents can rationalize observed intersystem crossing. Pairing computational results with transient absorption data enhances mechanistic interpretation .

Q. What crystallographic challenges arise during refinement of halogenated acridine derivatives, and how are they addressed?

Chlorine atoms introduce significant electron density, complicating disorder modeling. Strategies include:

  • Using anisotropic displacement parameters for Cl atoms.
  • Applying restraints to bond distances/angles (e.g., C–Cl ≈ 1.74 Å) during SHELXL refinement.
  • Validating thermal motion parameters against Hirshfeld surfaces .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural determinationSingle-crystal X-ray diffraction (SHELXL), NMR, MS
Photochemical kineticsFemtosecond transient absorption, nanosecond flash photolysis
Solvent effectsSolvatochromic UV-vis, dielectric constant-dependent rate measurements
Computational validationTD-DFT for excited states, molecular dynamics for solvent interactions

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